2-(3-Bromo-phenyl)-6-methyl-chromen-4-one
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Overview
Description
2-(3-Bromo-phenyl)-6-methyl-chromen-4-one is an organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenyl)-6-methyl-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-Bromo-phenyl)-6-methyl-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-6-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-6-methyl-chromen-4-one
- 2-(3-Chloro-phenyl)-6-methyl-chromen-4-one
- 2-(3-Bromo-phenyl)-6-ethyl-chromen-4-one
Uniqueness
2-(3-Bromo-phenyl)-6-methyl-chromen-4-one is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and biological activity. The presence of these substituents can affect the compound’s electronic properties and its interactions with molecular targets .
Properties
Molecular Formula |
C16H11BrO2 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9H,1H3 |
InChI Key |
NGKYRJKVRCEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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